molecular formula C13H12ClN3O4 B11490059 methyl 2-chloro-5-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)benzoate

methyl 2-chloro-5-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)benzoate

Cat. No.: B11490059
M. Wt: 309.70 g/mol
InChI Key: CMVDDODZMQLRIU-UHFFFAOYSA-N
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Description

Methyl 2-chloro-5-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)benzoate is a complex organic compound that features a benzoate ester linked to a pyrazole ring This compound is notable for its unique structural components, which include a chloro substituent, nitro group, and dimethyl groups on the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-chloro-5-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)benzoate typically involves multi-step organic reactions. One common approach starts with the nitration of a suitable aromatic precursor to introduce the nitro group. This is followed by the formation of the pyrazole ring through cyclization reactions involving hydrazine derivatives. The chloro substituent is introduced via halogenation reactions, and the esterification step involves the reaction of the carboxylic acid with methanol in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-5-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)benzoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid.

    Substitution: The chloro substituent can be replaced by other nucleophiles in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Conversion of the nitro group to an amine.

    Reduction: Formation of the corresponding carboxylic acid from the ester.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-chloro-5-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-chloro-5-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)benzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the chloro and ester groups can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-chloro-5-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate: Lacks the nitro group, resulting in different reactivity and applications.

    Methyl 2-chloro-5-(4-nitro-1H-pyrazol-1-yl)benzoate: Lacks the dimethyl groups, affecting its steric and electronic properties.

Uniqueness

The presence of both nitro and chloro groups, along with the ester functionality, makes it a versatile compound in synthetic chemistry and research .

Properties

Molecular Formula

C13H12ClN3O4

Molecular Weight

309.70 g/mol

IUPAC Name

methyl 2-chloro-5-(3,5-dimethyl-4-nitropyrazol-1-yl)benzoate

InChI

InChI=1S/C13H12ClN3O4/c1-7-12(17(19)20)8(2)16(15-7)9-4-5-11(14)10(6-9)13(18)21-3/h4-6H,1-3H3

InChI Key

CMVDDODZMQLRIU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C2=CC(=C(C=C2)Cl)C(=O)OC)C)[N+](=O)[O-]

Origin of Product

United States

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